molecular formula C12H13NO2 B8514194 2-Ethyl-5-methoxyindole-3-carboxaldehyde

2-Ethyl-5-methoxyindole-3-carboxaldehyde

Cat. No. B8514194
M. Wt: 203.24 g/mol
InChI Key: XWVFQFIJQXNNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09023871B2

Procedure details

Dimethylformamide (1 mL) was cooled to 0° C. Phosphorus oxychloride (0.25 mL) was added and the reaction mixture was stirred for 10 minutes. A solution of 2-ethyl-5-methoxyindole (226 mg, 1.7 mmol) in dimethylformamide (2 mL) was added to the reaction mixture dropwise over 10 minutes. The solution was stirred for an additional 40 minutes. The reaction mixture was added to ice cold 1 N NaOH (25 mL) and stirred for 10 minutes. The precipitate was collected, washed with cold water and dried overnight in a vacuum desiccator set at 40° C. equipped to an oil driven vacuum pump yielding a white solid (213 mg, 62%): TLC Rf 0.55 in 4:1 ethyl acetate/hexanes. Melting point=211-212° C. 1H NMR (600 MHz, CDCl3) δ 11.84 (s, 1H), 10.04 (s, 1H), 7.58 (d, 1H, J=2.4 Hz), 7.30-7.28 (d, 1H, J=9 Hz), 6.81-6.79 (dd, 1H, J1=9 Hz, J2=2.4 Hz), 3.77 (s, 3H), 3.08-3.04 (q, 2H, J=7.8 Hz), 1.33-1.28 (t, 3H, J=7.8 Hz). 13C NMR (150 MHz, CDCl3) δ 183.86, 155.48, 153.86, 130.09, 126.33, 112.68, 112.20, 111.95, 102.41, 55.25, 18.92, 14.54. Elemental analysis calculated for C13H15NO2: C, 71.87; H, 6.96; N, 6.45. Found: C, 71.92; H, 6.97; N, 6.34.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
226 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Yield
62%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH2:6]([C:8]1[NH:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13]([O:17][CH3:18])=[CH:12][CH:11]=2)[CH3:7].CN(C)[CH:21]=[O:22]>>[CH2:6]([C:8]1[NH:9][C:10]2[C:15]([C:16]=1[CH:21]=[O:22])=[CH:14][C:13]([O:17][CH3:18])=[CH:12][CH:11]=2)[CH3:7]

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
226 mg
Type
reactant
Smiles
C(C)C=1NC2=CC=C(C=C2C1)OC
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
ice
Quantity
25 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for an additional 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum desiccator
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
set at 40° C.
CUSTOM
Type
CUSTOM
Details
equipped to an oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C=1NC2=CC=C(C=C2C1C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 213 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.